N-methyl-2-nitrobenzamide
Description
N-Methyl-2-nitrobenzamide (C₈H₈N₂O₃) is a nitro-substituted benzamide derivative characterized by a methyl group attached to the amide nitrogen and a nitro group at the ortho position of the benzene ring. Its synthesis typically involves reacting 2-nitrobenzoic acid with thionyl chloride to form 2-nitrobenzoyl chloride, followed by treatment with methylamine (). Key spectroscopic data includes:
- ¹H NMR (DMSO-d₆): δ 8.36 (q, J = 4.7 Hz, 1H), 2.75 (d, J = 4.6 Hz, 3H) .
- ¹³C NMR: δ 167.23 (amide carbonyl), 151.66 (nitro-substituted aromatic carbon) .
This compound serves as a precursor in medicinal chemistry, particularly in developing focal adhesion kinase (FAK) inhibitors for cancer imaging () and as a ligand for benzodiazepine receptors (). Its reactivity and biological activity are influenced by the electron-withdrawing nitro group and the steric effects of the methyl substituent.
Properties
IUPAC Name |
N-methyl-2-nitrobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O3/c1-9-8(11)6-4-2-3-5-7(6)10(12)13/h2-5H,1H3,(H,9,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHOZXKCOAPJVFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=CC=C1[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70409329 | |
| Record name | N-methyl-2-nitrobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70409329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3400-29-1 | |
| Record name | N-methyl-2-nitrobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70409329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The table below summarizes key analogs of N-methyl-2-nitrobenzamide, highlighting structural variations and their impacts:
Key Observations :
- Electron-Donating vs. Withdrawing Groups : Methoxy or cyclopentyloxy substituents () enhance electron density, improving receptor interactions, whereas bromine () or nitro groups increase electrophilicity.
- Solubility : Thiomorpholine dioxide derivatives () exhibit higher aqueous solubility due to polar sulfone groups.
- Crystallography : N-(2-Methylphenyl)-2-nitrobenzamide forms hydrogen-bonded dimers in its orthorhombic lattice, influencing melting points and stability .
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